Ethyl 4-(methylsulfonyl)benzoate
Overview
Description
Ethyl 4-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O4S. It belongs to the class of benzoates and is characterized by the presence of an ethyl ester group and a methylsulfonyl group attached to a benzene ring. This compound is commonly used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to exhibit antimicrobial activity . These compounds are known to interact with key functional proteins in bacterial cell division, such as FtsZ .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in the target’s function . For instance, benzimidazole derivatives can inhibit bacterial cell division by interacting with the FtsZ protein .
Biochemical Pathways
It is known that benzimidazole derivatives can affect various strains of microorganisms . The disruption of bacterial cell division, for instance, can lead to the inhibition of bacterial growth .
Pharmacokinetics
A related compound, methyl 4-(methylsulfonyl)benzoate, has been predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may lead to the inhibition of bacterial growth by disrupting cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(methylsulfonyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(methylsulfonyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Ethyl 4-(methylsulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 4-(methylsulfonyl)benzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(ethylsulfonyl)benzoate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Ethyl 4-(methylsulfonyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-methylsulfonylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-3-14-10(11)8-4-6-9(7-5-8)15(2,12)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTIKXSMRDSYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284501 | |
Record name | ethyl 4-(methylsulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6274-54-0 | |
Record name | 6274-54-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-(methylsulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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